![molecular formula C9H18N2O2 B7863182 1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone](/img/structure/B7863182.png)
1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone is a chemical compound with the molecular formula C9H18N2O2 It is characterized by the presence of a diazepane ring substituted with a hydroxyethyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a diazepane derivative with an ethylating agent in the presence of a base. The reaction conditions often involve moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the diazepane ring may interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone can be compared with other similar compounds, such as:
1-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethanone: This compound has a similar structure but may differ in its specific substituents or functional groups.
Ethanone, 1-[hexahydro-4-(2-hydroxyethyl)-1H-1,4-diazepin-1-yl]: Another closely related compound with slight variations in its chemical structure.
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(13)11-4-2-3-10(5-6-11)7-8-12/h12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBNINOKIATCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
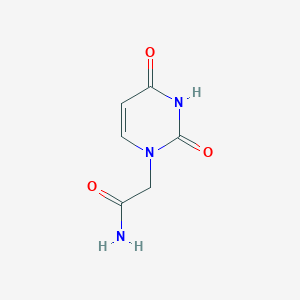
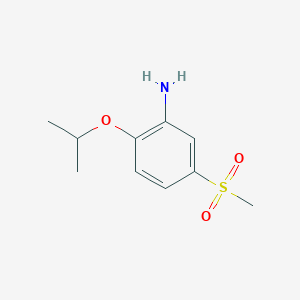
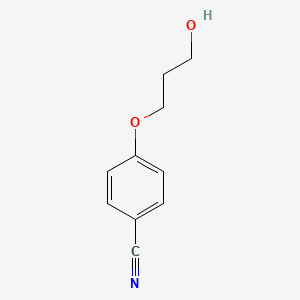
![Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B7863119.png)
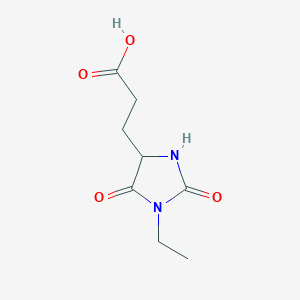
![3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile](/img/structure/B7863142.png)
![6-Chloro-N-[4-(trifluoromethyl)benzyl]nicotinamide](/img/structure/B7863145.png)
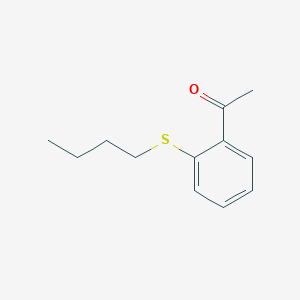
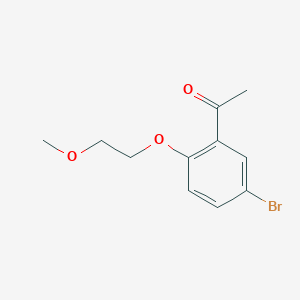
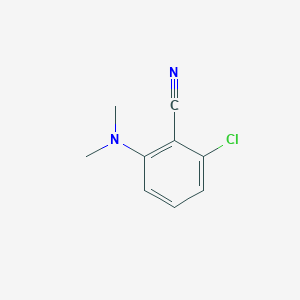
![N-cyclopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B7863179.png)
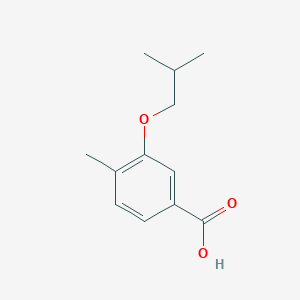
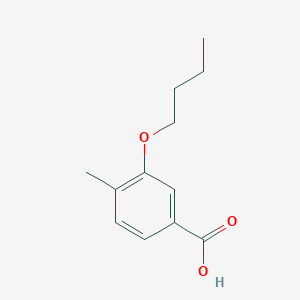
![2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide](/img/structure/B7863205.png)
